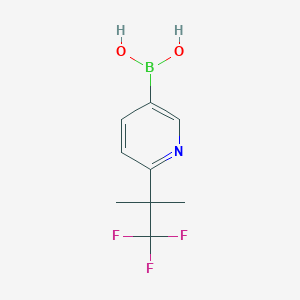![molecular formula C6H7NO3 B14793927 1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione](/img/structure/B14793927.png)
1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE is a heterocyclic compound that features a fused ring system combining pyrrole and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-amino acid derivative with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and solvents like dimethylformamide or toluene .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of non-toxic reagents, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted oxazole and pyrrole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: Another heterocyclic compound with similar structural features but different electronic properties.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring, similar to oxazole but with different reactivity.
Thiazole: Similar to oxazole but with a sulfur atom instead of oxygen, leading to different chemical behavior.
Uniqueness: (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological and chemical properties .
Eigenschaften
Molekularformel |
C6H7NO3 |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione |
InChI |
InChI=1S/C6H7NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4H,1-3H2 |
InChI-Schlüssel |
NYJDLKHEQYINHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COC(=O)N2CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide](/img/structure/B14793851.png)


![(S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14793870.png)

![2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793885.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14793888.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14793898.png)
![[3-[5-[4-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,6aS,6bR,12aR)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14793900.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-diamino-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14793909.png)
![[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14793916.png)
![Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14793919.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl-](/img/structure/B14793923.png)
![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)
